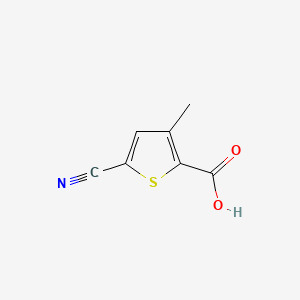
2-Chloro-4-ethynylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethynylbenzonitrile is an organic compound with the molecular formula C9H4ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and an ethynyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynylbenzonitrile can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the reaction of 2-chloro-4-iodobenzonitrile with ethynylmagnesium bromide in the presence of a palladium catalyst. This reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethynylbenzonitrile undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the chlorine and ethynyl groups influence the reactivity and regioselectivity of the reaction.
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.
Coupling Reactions: The ethynyl group allows for participation in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other alkynes or aryl halides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) for bromination, and nitric acid (HNO3) with sulfuric acid (H2SO4) for nitration.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and copper(I) iodide (CuI) are commonly used in Sonogashira coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine yields 2-bromo-4-ethynylbenzonitrile, while nucleophilic substitution with methoxide results in 2-methoxy-4-ethynylbenzonitrile .
Scientific Research Applications
2-Chloro-4-ethynylbenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethynylbenzonitrile involves its interaction with molecular targets through its functional groups. The chlorine atom and ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. For example, in nucleophilic aromatic substitution, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrobenzonitrile: Similar in structure but with a nitro group instead of an ethynyl group.
4-Ethynylbenzonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-4-iodobenzonitrile: Contains an iodine atom instead of an ethynyl group, affecting its reactivity in coupling reactions.
Uniqueness
2-Chloro-4-ethynylbenzonitrile is unique due to the presence of both chlorine and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H4ClN |
|---|---|
Molecular Weight |
161.59 g/mol |
IUPAC Name |
2-chloro-4-ethynylbenzonitrile |
InChI |
InChI=1S/C9H4ClN/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5H |
InChI Key |
RHDJSOYNLYTZHK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid](/img/structure/B13480685.png)





![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)

